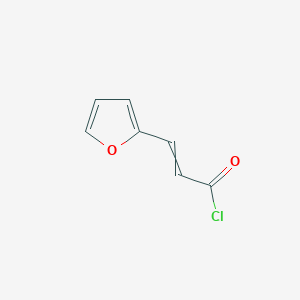

3-(Furan-2-yl)prop-2-enoyl chloride

描述

3-(Furan-2-yl)prop-2-enoyl chloride is an α,β-unsaturated acyl chloride derivative featuring a furan heterocycle at the β-position. The compound’s structure combines the electrophilic reactivity of the acyl chloride group with the conjugated π-system of the enoyl moiety, making it a versatile intermediate in organic synthesis.

The molecular formula of this compound can be deduced as C₇H₅ClO₂, with a molar mass of 156.57 g/mol. Its reactivity is expected to mirror that of related α,β-unsaturated acyl chlorides, participating in nucleophilic substitutions, cycloadditions, and condensations to form pyrazoles, imidazoles, and other pharmacologically relevant scaffolds .

属性

分子式 |

C7H5ClO2 |

|---|---|

分子量 |

156.56 g/mol |

IUPAC 名称 |

3-(furan-2-yl)prop-2-enoyl chloride |

InChI |

InChI=1S/C7H5ClO2/c8-7(9)4-3-6-2-1-5-10-6/h1-5H |

InChI 键 |

IMRILMSKMWAKCC-UHFFFAOYSA-N |

规范 SMILES |

C1=COC(=C1)C=CC(=O)Cl |

产品来源 |

United States |

相似化合物的比较

Key Observations:

Electrophilicity: The α,β-unsaturated system in this compound enhances its electrophilicity compared to furoyl chloride, enabling conjugate additions and cyclizations.

Aromatic Substituent Effects: The furan ring’s electron-donating nature increases the enoyl chloride’s susceptibility to nucleophilic attack relative to the phenyl-substituted analog .

Thermal Stability: Acyl chlorides with conjugated systems (e.g., enoyl chlorides) are generally less stable than simple acyl chlorides due to competing elimination reactions.

Stability and Handling

- Hydrolysis Sensitivity : Like all acyl chlorides, this compound is moisture-sensitive, requiring anhydrous conditions during synthesis and storage.

- Thermal Decomposition : α,β-unsaturated acyl chlorides may undergo decomposition at elevated temperatures, necessitating controlled reaction conditions (e.g., reflux in inert solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。